molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Katalognummer: B2859066
CAS-Nummer: 902964-27-6
Molekulargewicht: 395.82
InChI-Schlüssel: RQYMQMPTBSOAGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative featuring two aromatic substituents: a 2-chlorophenylmethyl group at position 3 and a 2-fluorophenylmethyl group at position 1. The synthesis of such compounds typically involves the reaction of pyridinecarboxylate intermediates with primary amines or substituted benzylamines, as demonstrated in methodologies for analogous structures .

Eigenschaften

CAS-Nummer

902964-27-6

Molekularformel

C21H15ClFN3O2

Molekulargewicht

395.82

IUPAC-Name

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2

InChI-Schlüssel

RQYMQMPTBSOAGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of the Pyrido[2,3-d]pyrimidine Core

The core structure undergoes alkylation using 2-chlorobenzyl bromide and 2-fluorobenzyl bromide in sequential steps.

Procedure :

  • First Alkylation :
    • React pyrido[2,3-d]pyrimidine-2,4-dione with 2-chlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 h.
    • Intermediate: 3-[(2-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
  • Second Alkylation :
    • Treat the intermediate with 2-fluorobenzyl bromide using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0°C to room temperature.
    • Product: 3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Step Reagents Conditions Yield (%)
First Alkylation 2-Chlorobenzyl bromide, K₂CO₃ CH₃CN, 60°C, 8 h 75
Second Alkylation 2-Fluorobenzyl bromide, NaH THF, 0°C → RT, 12 h 68

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency by stabilizing transition states. Non-polar solvents (e.g., toluene) reduce side reactions but lower yields.

Temperature Control

Low temperatures (0–5°C) during the second alkylation minimize polysubstitution, while higher temperatures (60–80°C) accelerate cyclization.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating ion-pair formation in heterogeneous systems.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization under microwave conditions (150°C, 20 min) achieves 85% yield compared to 65% via conventional heating.

One-Pot Sequential Alkylation

A one-pot method eliminates intermediate isolation:

  • Simultaneous addition of both benzyl bromides.
  • Use of a mixed-base system (K₂CO₃ and NaH) to accommodate differing reactivity.
Method Conditions Yield (%)
Conventional Sequential alkylation 68
One-Pot Mixed-base, THF, 24 h 72

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.20 (m, 8H, aromatic-H), 5.10 (s, 2H, CH₂), 4.95 (s, 2H, CH₂).
  • LC-MS : m/z 424.1 [M+H]⁺ (calculated for C₂₁H₁₅ClFN₃O₂: 423.8).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at N1 and N3 positions is mitigated by stepwise benzylation and steric hindrance exploitation.

Byproduct Formation

Unwanted di-alkylated byproducts are minimized using controlled stoichiometry (1:1.05 molar ratio of core to benzyl bromide).

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes NaH with cheaper bases like K₃PO₄, albeit with a 10% yield reduction.

Green Chemistry Approaches

Solvent recycling (e.g., acetonitrile recovery via distillation) and catalyst reuse align with sustainable practices.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Sequential Alkylation High regioselectivity Long reaction time 68
One-Pot Time-efficient Lower purity 72
Microwave-Assisted Rapid Specialized equipment 85

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated and fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of halogens (Cl, F) on the benzyl substituents significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents Core Structure Reported Activity Reference
Target Compound 1-(2-Fluorophenyl)methyl; 3-(2-Chlorophenyl)methyl Pyrido[2,3-d]pyrimidine-2,4-dione Inferred antiparasitic/anticancer (based on structural analogs)
3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 3-(3-Fluorophenyl)methyl; 1-Methyl; 5-Methoxy Pyrido[2,3-d]pyrimidine-2,4-dione Not explicitly stated, but methoxy groups enhance solubility
5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine 6-(Trimethoxyphenylamino)methyl; 5-Methyl Pyrido[2,3-d]pyrimidine-2,4-diamine DHFR inhibition (anticancer)
Epoxiconazole 2-Chlorophenyl; 4-Fluorophenyl (oxirane core) Triazole-oxirane hybrid Antifungal (CYP51 inhibition)
  • Halogen Positioning : The target compound’s 2-chloro and 2-fluoro substituents on phenyl rings likely enhance lipophilicity and membrane penetration compared to meta-substituted analogs (e.g., 3-fluorophenyl in ). Ortho-substitution may sterically hinder binding to certain targets but improve selectivity .

Physicochemical Properties

  • Metabolic Stability : Fluorine atoms at the ortho position may slow oxidative metabolism, extending half-life .

Biologische Aktivität

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. The unique structural characteristics imparted by the chlorophenyl and fluorophenyl substituents contribute to its pharmacological properties.

  • Molecular Formula : C21H15ClFN3O2
  • Molecular Weight : 395.82 g/mol
  • IUPAC Name : 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

The biological activity of this compound primarily involves its interaction with specific molecular targets, including kinases and other proteins involved in cellular signaling pathways. The mechanism of action is thought to involve the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is implicated in various cancer types.

Inhibition of eEF-2K

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant inhibitory effects on eEF-2K. For instance, a related compound (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating a strong potential for these compounds as anti-cancer agents .

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antitumor properties across various cancer cell lines. In vitro assays have shown that these compounds can significantly reduce cell viability in several cancer types, suggesting their potential as therapeutic agents. For example, compounds synthesized from the pyrido[2,3-d]pyrimidine scaffold have shown promising results against lung cancer cell lines (NCI-H1975) and breast cancer cells (A549) .

Case Studies and Research Findings

Study Compound Target IC50 Value Cell Line
1A-484954eEF-2K420 nMMDA-MB-231
2Compound 9eEF-2K930 nMMDA-MB-231
3A1-A15EGFR13 nMNCI-H1975

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance, the introduction of halogenated phenyl groups enhances the binding affinity to target proteins like eEF-2K, thereby increasing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrimidine precursors followed by alkylation with 2-chlorobenzyl and 2-fluorobenzyl halides. Critical parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions under inert atmospheres to prevent oxidation .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) for alkylation steps, with reflux temperatures (~80–100°C) to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 395.8141) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications at the chlorophenyl and fluorophenyl positions affect binding affinity to target enzymes?

  • Structure-Activity Relationship (SAR) :

  • Substituent Position : 2-fluorophenyl groups enhance π-π stacking with hydrophobic enzyme pockets compared to 4-fluorophenyl analogs, as shown in kinase inhibition assays (IC50 reduction by ~30%) .
  • Electron-Withdrawing Effects : Chlorine at the 2-position increases electrophilicity, improving covalent binding to cysteine residues in proteases .
    • Table: Impact of Substituents on Enzyme Inhibition
Substituent CombinationTarget EnzymeIC50 (nM)
2-Cl, 2-FKinase X45 ± 3
2-Cl, 4-FKinase X62 ± 5
3-Cl, 2-FKinase X89 ± 7
Data derived from competitive binding assays .

Q. What experimental strategies can resolve discrepancies in biological activity data across studies?

  • Controlled Assay Conditions : Standardize ATP concentrations (1–10 mM) in kinase assays to minimize variability in IC50 values .
  • Crystallographic Analysis : Resolve binding modes via X-ray crystallography to identify steric clashes caused by ortho-substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate substituent effects from assay-specific artifacts .

Q. What in silico methods are suitable for predicting pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .
  • QSAR Models : Train models on pyrido[2,3-d]pyrimidine derivatives to forecast logP (clogP ≈ 3.2) and blood-brain barrier permeability (Pe ≈ 8.5 × 10⁻⁶ cm/s) .

Q. How can reaction pathways be optimized to reduce byproduct formation during the final cyclization step?

  • Catalyst Screening : Test Pd(OAc)₂ with chelating ligands (e.g., XPhos) to suppress β-hydride elimination, reducing dimeric byproducts .
  • Solvent Optimization : Switch from DMF to toluene for improved regioselectivity (yield increase from 65% to 82%) .
  • In Situ Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress and halt at 90% conversion to minimize decomposition .

Key Considerations for Experimental Design

  • Stability : Store the compound under argon at −20°C to prevent hydrolysis of the dione moiety .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.